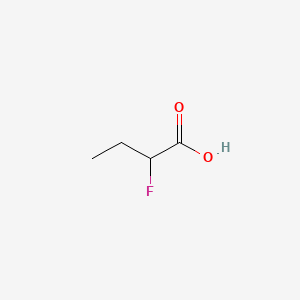

2-fluorobutanoic acid

Description

The exact mass of the compound 2-Fluorobutyric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84353. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSPSGQVZXMPKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314784 | |

| Record name | 2-Fluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433-44-3 | |

| Record name | 2-Fluorobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid, 2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluorobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluorobutanoic Acid (CAS Number: 433-44-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into bioactive molecules has emerged as a powerful tool for fine-tuning pharmacological profiles.[1] 2-Fluorobutanoic acid (CAS No. 433-44-3), a chiral carboxylic acid, represents a key building block in this arena.[2][3] Its unique stereoelectronic properties, stemming from the presence of a fluorine atom at the α-position to the carboxyl group, offer a compelling scaffold for the design of novel therapeutics with enhanced potency, metabolic stability, and bioavailability.[4]

This technical guide provides a comprehensive overview of this compound, delving into its physicochemical properties, synthesis, analytical characterization, and applications in drug development. The content is curated to provide not just procedural details but also the underlying scientific rationale, empowering researchers to leverage this versatile molecule in their discovery programs.

Physicochemical Properties and the Influence of α-Fluorination

The introduction of a highly electronegative fluorine atom at the 2-position of butanoic acid profoundly alters its electronic and steric properties. This substitution is not merely an isosteric replacement for a hydrogen atom but a strategic modification that imparts unique characteristics to the molecule.

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 433-44-3 | [3] |

| Molecular Formula | C₄H₇FO₂ | [2] |

| Molecular Weight | 106.10 g/mol | [2] |

| Boiling Point | 95 °C at 40 Torr | [5] |

| Density | 1.1402 g/cm³ at 20 °C | [5] |

| Predicted XlogP | 1.1 | [6] |

The Inductive Effect and Acidity

Synthesis of this compound

The synthesis of α-fluorocarboxylic acids can be challenging due to the potential for side reactions such as elimination. However, several reliable strategies have been developed. Below are two representative protocols for the synthesis of this compound, one employing electrophilic fluorination and the other a nucleophilic displacement approach.

Protocol 1: Electrophilic Fluorination of a Ketene Silyl Acetal Intermediate

This method involves the conversion of the parent carboxylic acid into a ketene silyl acetal, which then undergoes electrophilic fluorination. This approach avoids harsh conditions that can lead to decomposition.[7]

Step-by-Step Methodology:

-

Esterification: Convert butanoic acid to its methyl ester, methyl butanoate, using standard methods (e.g., Fischer esterification with methanol and a catalytic amount of sulfuric acid).

-

Formation of the Ketene Silyl Acetal:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl butanoate in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add lithium diisopropylamide (LDA) dropwise to the solution to generate the enolate.

-

After stirring for 30 minutes, add trimethylsilyl chloride (TMSCl) to trap the enolate as the ketene silyl acetal.

-

Allow the reaction to warm to room temperature and stir for an additional hour.

-

Remove the solvent under reduced pressure.

-

-

Electrophilic Fluorination:

-

Dissolve the crude ketene silyl acetal in an appropriate solvent such as acetonitrile.

-

Cool the solution to 0 °C.

-

Add a solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, in acetonitrile dropwise.

-

Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Hydrolysis:

-

Upon completion of the fluorination, add an aqueous solution of hydrochloric acid (e.g., 1 M HCl) to the reaction mixture.

-

Stir vigorously to hydrolyze the ester and the silyl group.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

-

Purification: Purify the crude product by vacuum distillation or column chromatography.

Diagram: Electrophilic Fluorination Workflow

Caption: Workflow for the synthesis of this compound via electrophilic fluorination.

Protocol 2: Nucleophilic Fluorination (Halogen Exchange)

This method, adapted from the synthesis of 2-fluorooctanoic acid, involves a halogen exchange reaction on an α-bromo ester.[8]

Step-by-Step Methodology:

-

α-Bromination and Esterification (One-Pot):

-

In a round-bottom flask, combine butanoic acid and a catalytic amount of red phosphorus.

-

Slowly add bromine (Br₂) and heat the mixture. The reaction is a Hell-Volhard-Zelinsky reaction.

-

After the bromination is complete, add methanol to the reaction mixture and reflux to form methyl 2-bromobutanoate.

-

Purify the methyl 2-bromobutanoate by distillation.

-

-

Fluorination:

-

In a flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 2-bromobutanoate, potassium fluoride (KF), and a high-boiling solvent such as acetamide. A phase-transfer catalyst like tetrabutylammonium fluoride (TBAF) can be added to improve the reaction rate.[8]

-

Heat the mixture under a nitrogen atmosphere for an extended period (e.g., 48-60 hours), monitoring the reaction progress by GC-MS.

-

-

Work-up and Hydrolysis:

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer to remove any remaining acetamide.

-

Hydrolyze the resulting methyl 2-fluorobutanoate using an aqueous acid or base to yield this compound.

-

-

Purification: Purify the final product by vacuum distillation.

Applications in Drug Development

The incorporation of an α-fluoroalkyl carboxylic acid moiety, such as in this compound, can significantly enhance the therapeutic profile of a drug candidate.

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.[9]

-

Conformational Control: The steric and electronic properties of fluorine can influence the conformational preferences of a molecule, leading to a more favorable binding orientation with its biological target.

-

Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity and acidity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[4]

While specific drugs containing the this compound moiety are not prominently featured in the reviewed literature, the broader class of fluorinated amino acids and carboxylic acids are integral to many modern pharmaceuticals. For instance, fluorinated amino acids are used in the design of inhibitors for enzymes like thrombin and γ-secretase.[4] Atogepant, a migraine medication, contains a 2,3,6-trifluorophenyl group, which enhances its binding affinity to the target receptor.[10]

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and enantiomeric excess of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

-

~1.0-1.2 ppm (t, 3H): Triplet corresponding to the methyl protons (CH₃) coupled to the adjacent methylene protons.

-

~1.8-2.1 ppm (m, 2H): Multiplet for the methylene protons (CH₂) coupled to both the methyl and the methine protons.

-

~4.8-5.2 ppm (dt, 1H): Doublet of triplets for the α-proton (CH-F) coupled to the fluorine atom and the adjacent methylene protons. The large coupling constant will be due to the geminal H-F coupling.

-

~10-12 ppm (s, broad, 1H): Broad singlet for the carboxylic acid proton.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

~10-15 ppm: Methyl carbon (CH₃).

-

~25-30 ppm: Methylene carbon (CH₂).

-

~85-95 ppm (d, ¹JCF ≈ 180-200 Hz): The α-carbon (CH-F) will appear as a doublet due to the large one-bond coupling with the fluorine atom.

-

~170-175 ppm (d, ²JCF ≈ 20-30 Hz): The carbonyl carbon (C=O) will appear as a doublet due to the two-bond coupling with the fluorine atom.

Mass Spectrometry (MS)

Under electron ionization (EI), carboxylic acids often exhibit characteristic fragmentation patterns. For this compound, expected fragments would include:

-

Loss of the ethyl group (-29 Da): [M-29]⁺

-

Loss of the carboxyl group (-45 Da): [M-45]⁺

-

McLafferty rearrangement: A characteristic fragmentation for carbonyl compounds.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Since this compound is chiral, separating its enantiomers is critical, especially in a pharmaceutical context where enantiomers can have different pharmacological activities.

Illustrative HPLC Protocol for Chiral Separation:

-

Column: A chiral stationary phase (CSP) suitable for acidic compounds, such as a polysaccharide-based column (e.g., CHIRALPAK®) or an anion-exchange type column (e.g., CHIRALPAK® QN-AX).[11][12]

-

Mobile Phase: A non-polar/polar organic mixture, such as n-hexane/isopropanol or n-hexane/ethanol, often with a small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid) to suppress the ionization of the carboxyl group and improve peak shape.[13]

-

Detection: UV detection at a low wavelength (e.g., 210 nm).

-

Flow Rate: Typically 0.5-1.0 mL/min.

The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers of this compound and the chiral selector of the stationary phase.[14]

Diagram: Chiral HPLC Separation Principle

Caption: Principle of chiral separation of this compound enantiomers by HPLC.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15] For tasks with a high risk of splashing, a face shield is recommended.[16]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[17] When diluting, always add the acid to the solvent slowly.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container.[17] Store away from incompatible materials such as bases and oxidizing agents.

-

Spills: Neutralize spills with a suitable absorbent material for acids.

-

First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its unique properties, conferred by the α-fluorine atom, provide medicinal chemists with a powerful tool to modulate the biological and pharmacokinetic profiles of lead compounds. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for its effective application in the pursuit of novel and improved therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C4H7FO2 | CID 9898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. PubChemLite - this compound (C4H7FO2) [pubchemlite.lcsb.uni.lu]

- 7. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chiraltech.com [chiraltech.com]

- 12. ymc.co.jp [ymc.co.jp]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 15. Asymmetric synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to 2-Fluorobutanoic Acid for Scientific Professionals

Executive Summary

This technical guide provides an in-depth analysis of 2-Fluorobutanoic Acid (2-FBA), a halogenated carboxylic acid of significant interest in synthetic chemistry and drug development. The document elucidates its core physicochemical properties, including its precise molecular weight, and offers a detailed examination of its synthesis, analytical characterization, and chemical reactivity. By grounding the discussion in established scientific principles and providing validated experimental protocols, this guide serves as a critical resource for researchers and development professionals leveraging fluorinated building blocks in their work. We will explore the causal relationship between its molecular structure—specifically the placement of the fluorine atom—and its notable chemical properties, such as increased acidity due to inductive effects.

Physicochemical and Structural Data

This compound is a chiral, fluorinated derivative of butanoic acid. The presence of a highly electronegative fluorine atom on the alpha-carbon (C2) profoundly influences its physical and chemical properties.

The fundamental properties of this compound are summarized below, providing essential data for experimental design and chemical inventory management.

| Property | Value | Source(s) |

| Molecular Weight | 106.10 g/mol | [1][2] |

| Molecular Formula | C₄H₇FO₂ | [1][2][3][4][5][6] |

| CAS Number | 433-44-3 | [1][2][3][7][8] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Fluorobutyric acid, α-Fluorobutanoic acid | [1][2][3][8] |

| Canonical SMILES | CCC(C(=O)O)F | [1][2][6][9] |

| InChIKey | GCSPSGQVZXMPKU-UHFFFAOYSA-N | [2][3][8][9] |

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless liquid | Standard conditions | [10] |

| Density | 1.1402 g/cm³ | 20 °C | [8] |

| Boiling Point | 95 °C | 40 Torr | [8] |

Synthesis and Mechanistic Insights

The synthesis of this compound often involves the fluorination of a suitable butanoic acid derivative. A common and effective laboratory-scale synthesis involves the acidic hydrolysis of a corresponding α-fluoro ester.

A well-documented route involves the hydrolysis of an appropriate precursor, such as diethyl 2-ethyl-2-fluoromalonate, followed by decarboxylation. A simplified conceptual workflow starting from a generic 2-fluoro ester is presented below. The choice of acid (e.g., HCl) is critical as it serves as both the catalyst for hydrolysis and the proton source.

Caption: A conceptual workflow for the synthesis of this compound via acid-catalyzed hydrolysis.

Analytical Characterization

For structural verification and purity assessment, a combination of spectroscopic methods is essential. The expected spectral characteristics are dictated by its unique molecular structure.

-

¹H NMR: The proton spectrum will be complex due to fluorine-proton coupling (²J-HF, ³J-HF). The α-hydrogen (on C2) will appear as a doublet of triplets. The ethyl group protons (CH₂ and CH₃) will also show splitting from both adjacent protons and the C2 fluorine.

-

¹³C NMR: The carbon spectrum will display four distinct signals. The C2 signal will be split into a doublet due to one-bond carbon-fluorine coupling (¹J-CF), which is typically large. The C3 signal will also show a smaller two-bond coupling (²J-CF).

-

¹⁹F NMR: A single resonance is expected, which will be split by the neighboring protons on C2 and C3, resulting in a complex multiplet.

-

Infrared (IR) Spectroscopy: Key stretches will include a broad O-H absorption for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700-1725 cm⁻¹), and a C-F stretch (around 1000-1100 cm⁻¹).

-

Mass Spectrometry (MS): The monoisotopic mass is 106.04300762 Da.[3] Electron impact (EI) ionization would likely show fragmentation patterns corresponding to the loss of COOH, F, and ethyl fragments.

Chemical Properties and Reactivity

The most significant chemical feature of this compound is its enhanced acidity compared to its non-fluorinated parent, butanoic acid. This is a direct consequence of the inductive effect .

-

Causality: The fluorine atom at the α-position is highly electronegative and strongly withdraws electron density away from the carboxyl group. This stabilizes the resulting carboxylate anion (conjugate base) after deprotonation. A more stable conjugate base corresponds to a stronger acid.

-

Positional Importance: This effect is distance-dependent. Consequently, this compound is a stronger acid than 3-fluorobutanoic acid because the electron-withdrawing fluorine is closer to the carboxylic acid group.[11]

Caption: The relationship between fluorine position, inductive effect (-I), and conjugate base stability.

Applications in Research and Development

This compound is a valuable building block in medicinal chemistry and materials science.

-

Pharmaceuticals: The introduction of fluorine into drug candidates can modulate metabolic stability, lipophilicity, and binding affinity. 2-FBA serves as a precursor for more complex molecules where the α-fluoro-carboxy motif is desired.

-

Asymmetric Synthesis: As a chiral molecule, it can be used in enantioselective synthesis to produce stereospecific products.

-

Materials Science: Fluorinated compounds are used in the development of polymers, liquid crystals, and other advanced materials with unique properties.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures for the hydrolysis of α-fluoro esters.[5] It is designed as a self-validating workflow, including purification and characterization steps.

Objective: To synthesize this compound via acid-catalyzed hydrolysis of Ethyl 2-fluorobutanoate.

Materials:

-

Ethyl 2-fluorobutanoate (1 eq.)

-

6 M Hydrochloric Acid (HCl) (10 eq.)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask, combine Ethyl 2-fluorobutanoate (e.g., 10 g) with 6 M HCl (e.g., 125 mL). Add a magnetic stir bar.

-

Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain a gentle reflux for 48 hours. The causality for this prolonged heating is to ensure complete hydrolysis of the relatively stable ester.

-

Workup - Extraction: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x 50 mL). The organic layers contain the desired product, while the aqueous layer retains salts and unreacted acid.

-

Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). The drying agent removes residual water, which is critical before solvent evaporation.

-

Purification - Solvent Removal: Filter off the MgSO₄ and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

Purification - Distillation: The crude product can be further purified by vacuum distillation (lit. bp 95 °C at 40 Torr) to yield pure this compound.[8]

-

Characterization: Obtain ¹H NMR, ¹³C NMR, and IR spectra of the final product to confirm its identity and assess purity against the expected data outlined in Section 4.0.

Safety, Handling, and Storage

Hazard Profile:

-

Corrosivity: Causes severe skin burns and eye damage.[2]

-

Respiratory Irritation: May cause respiratory irritation upon inhalation.[2]

-

Flammability: Classified as a combustible liquid.[2]

Handling Procedures:

-

Always handle this compound inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

Storage:

-

Store in a tightly sealed, corrosion-resistant container.

-

Keep in a cool, dry, and well-ventilated area away from heat sources and incompatible materials (e.g., strong bases, oxidizing agents).

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C4H7FO2 | CID 9898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. This compound | 433-44-3 [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound - Wikidata [wikidata.org]

- 7. This compound | CAS#:433-44-3 | Chemsrc [chemsrc.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. PubChemLite - this compound (C4H7FO2) [pubchemlite.lcsb.uni.lu]

- 10. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 11. brainly.in [brainly.in]

An In-Depth Technical Guide to the Synthesis of 2-Fluorobutanoic Acid

Introduction: The Significance of 2-Fluorobutanoic Acid in Modern Chemistry

This compound, a halogenated carboxylic acid, and its derivatives are of increasing interest to researchers in medicinal chemistry, agrochemicals, and materials science. The strategic incorporation of a fluorine atom at the α-position of butanoic acid can significantly alter the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. These modifications can lead to enhanced biological activity and novel applications, making the development of efficient and selective synthetic protocols for this compound a critical area of research. This guide provides an in-depth exploration of various synthetic strategies, offering detailed protocols and expert insights to aid researchers in navigating the complexities of its preparation.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be broadly categorized into several key strategies, each with its own set of advantages and challenges. The choice of a particular method often depends on factors such as the availability of starting materials, desired scale, and the need for stereochemical control. This guide will delve into the following core approaches:

-

Synthesis via Diethyl 2-Ethyl-2-fluoromalonate: A Classic and Reliable Route

-

Nucleophilic Fluorination via α-Bromination: The Hell-Volhard-Zelinsky Approach

-

Electrophilic Fluorination of Butanoic Acid Derivatives: A Modern Perspective

-

Decarboxylative Fluorination: A Photoredox-Catalyzed Strategy

-

Enantioselective Synthesis: Accessing Chiral this compound

Synthesis via Diethyl 2-Ethyl-2-fluoromalonate: A Classic and Reliable Route

This method is a robust and high-yielding approach that involves the synthesis of a fluorinated malonic ester intermediate, followed by hydrolysis and decarboxylation. The key precursor, diethyl 2-ethyl-2-fluoromalonate, can be prepared through direct fluorination of the corresponding ethylmalonate.

Causality Behind Experimental Choices:

The use of a malonic ester as a starting material is advantageous due to the acidity of the α-proton, which facilitates the initial fluorination step. The subsequent hydrolysis and decarboxylation are standard and efficient transformations for converting substituted malonic esters into carboxylic acids. This two-step sequence provides a reliable pathway to the target molecule with good overall yield.

Experimental Protocol:

Step 1: Synthesis of Diethyl 2-Ethyl-2-fluoromalonate

A solution of diethyl 2-ethylmalonate (1 equivalent) in a suitable solvent such as acetonitrile is cooled to 0°C. An electrophilic fluorinating agent, such as Selectfluor® (1.1 equivalents), is then added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC or GC-MS. The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to yield diethyl 2-ethyl-2-fluoromalonate.

Step 2: Hydrolysis and Decarboxylation to this compound

The purified diethyl 2-ethyl-2-fluoromalonate (1 equivalent) is refluxed with a strong acid, such as 6 N hydrochloric acid, for an extended period (typically 24-48 hours)[1]. The progress of the reaction can be monitored by the evolution of carbon dioxide. After completion, the reaction mixture is cooled and the product is extracted with an organic solvent. The combined organic extracts are dried and the solvent is removed to afford this compound, which can be further purified by distillation. A reported yield for this step is 92%[1].

Workflow Diagram:

Caption: Synthesis of this compound from diethyl 2-ethylmalonate.

Nucleophilic Fluorination via α-Bromination: The Hell-Volhard-Zelinsky Approach

This classical three-step method involves the α-bromination of butanoic acid, followed by nucleophilic substitution with a fluoride source, and subsequent hydrolysis of the resulting ester.

Causality Behind Experimental Choices:

The Hell-Volhard-Zelinsky reaction is a well-established method for the α-halogenation of carboxylic acids[2][3][4]. The resulting α-bromo acid is then converted to an ester to facilitate the subsequent nucleophilic substitution. A high-boiling polar aprotic solvent like acetamide is often used for the fluorination step to enhance the nucleophilicity of the fluoride ion and to achieve the necessary reaction temperature.

Experimental Protocol:

This protocol is adapted from the synthesis of 2-fluorooctanoic acid and can be applied to butanoic acid[5].

Step 1: Synthesis of Methyl 2-Bromobutanoate

Butanoic acid (1 equivalent) is treated with bromine (1.1 equivalents) in the presence of a catalytic amount of red phosphorus or phosphorus tribromide. The reaction mixture is heated to initiate the reaction, which is typically exothermic. After the initial reaction subsides, the mixture is heated at reflux until the reaction is complete. The crude 2-bromobutanoyl bromide is then carefully added to methanol to form methyl 2-bromobutanoate. The product is isolated by extraction and purified by vacuum distillation.

Step 2: Synthesis of Methyl 2-Fluorobutanoate

Methyl 2-bromobutanoate (1 equivalent) is heated with an excess of potassium fluoride (e.g., 3-4 equivalents) in a high-boiling solvent such as acetamide or diethylene glycol. The reaction is typically carried out at elevated temperatures (e.g., 150-180°C) for several hours. The progress of the reaction is monitored by GC-MS. After completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed. The crude methyl 2-fluorobutanoate is purified by distillation.

Step 3: Hydrolysis to this compound

Methyl 2-fluorobutanoate is hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by acidification. The product is then extracted, dried, and purified by distillation.

Workflow Diagram:

Caption: Three-step synthesis via the Hell-Volhard-Zelinsky reaction.

Electrophilic Fluorination of Butanoic Acid Derivatives: A Modern Perspective

Direct fluorination of butanoic acid derivatives using modern electrophilic fluorinating agents offers a more direct route compared to the classical methods. This approach typically involves the in situ generation of an enolate or a ketene silyl acetal, which then reacts with an electrophilic fluorine source.

Causality Behind Experimental Choices:

The direct α-fluorination of a carboxylic acid is challenging due to the acidic proton of the carboxyl group. Therefore, the carboxylic acid is typically converted into a more reactive derivative, such as a silyl ketene acetal. Silyl ketene acetals are electron-rich and readily react with electrophilic fluorinating agents like Selectfluor®[6]. The choice of a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) is crucial for the efficient formation of the silyl ketene acetal.

Experimental Protocol:

This protocol is a general procedure for the α-fluorination of carboxylic acids via their silyl ketene acetals[6].

To a solution of butanoic acid (1 equivalent) in an anhydrous aprotic solvent like tetrahydrofuran (THF) at -78°C, a solution of a strong base such as LiHMDS (2.2 equivalents) is added dropwise. The mixture is stirred at this temperature for a period of time, followed by the addition of a silylating agent like tert-butyldimethylsilyl chloride (TBSCl) (2.2 equivalents). The reaction is then allowed to warm to room temperature and stirred for several hours to form the bis(silyl) ketene acetal. The reaction mixture is then cooled again to -78°C, and a solution of Selectfluor® (1.2 equivalents) in a suitable solvent (e.g., acetonitrile or DMF) is added. After stirring for a few hours, the reaction is quenched with an aqueous acid solution (e.g., 1 N HCl) and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude this compound, which is then purified.

Workflow Diagram:

Caption: Electrophilic fluorination via a silyl ketene acetal intermediate.

Decarboxylative Fluorination: A Photoredox-Catalyzed Strategy

Visible-light photoredox catalysis has emerged as a powerful tool for the mild and efficient formation of C-F bonds. Decarboxylative fluorination allows for the conversion of readily available carboxylic acids into their corresponding alkyl fluorides[7][8][9][10][11]. For the synthesis of this compound, a suitable precursor would be 2-ethylmalonic acid.

Causality Behind Experimental Choices:

This method relies on the generation of a carboxyl radical via a single-electron transfer (SET) from the carboxylate to a photoexcited catalyst. This radical then undergoes rapid decarboxylation to form an alkyl radical, which is subsequently trapped by a fluorine atom transfer agent like Selectfluor®[8]. The use of a photocatalyst, such as an iridium complex, allows the reaction to proceed under mild conditions using visible light as the energy source. A mixed solvent system of acetonitrile and water is often crucial for the solubility of both the carboxylic acid and the reagents[9].

Experimental Protocol:

This is a general protocol for photoredox-catalyzed decarboxylative fluorination that can be adapted for 2-ethylmalonic acid[8][9].

In a reaction vessel, 2-ethylmalonic acid (1 equivalent), a photocatalyst such as Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1-2 mol%), a base like sodium bicarbonate (2 equivalents), and Selectfluor® (1.5 equivalents) are combined in a mixture of acetonitrile and water. The vessel is sealed and the mixture is degassed. The reaction is then irradiated with visible light (e.g., blue LEDs) at room temperature with vigorous stirring. The reaction progress is monitored by LC-MS or ¹⁹F NMR. Upon completion, the reaction mixture is diluted with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation.

Workflow Diagram:

Caption: Photoredox-catalyzed decarboxylative fluorination.

Enantioselective Synthesis: Accessing Chiral this compound

The synthesis of enantiomerically pure this compound is of great interest for applications in pharmaceuticals and as chiral building blocks. Several strategies can be envisioned, including enzymatic resolutions and asymmetric fluorination.

Chemoenzymatic Synthesis:

A chemoenzymatic approach can provide access to chiral α-fluoro-β-hydroxy carboxylic acids, which could potentially be converted to chiral this compound through further transformations[12][13]. For instance, an aldolase-catalyzed reaction between fluoropyruvate and an appropriate aldehyde, followed by oxidation, can yield syn-configured α-fluoro-β-hydroxy carboxylic acids with high enantiomeric excess[12][13]. While not a direct synthesis of this compound, this highlights the potential of enzymatic methods.

Asymmetric Electrophilic Fluorination:

The enantioselective fluorination of α-branched aldehydes using chiral primary amine catalysts has been reported to produce tertiary fluorides with high enantioselectivity[14]. This strategy could be adapted to a precursor of this compound.

Conceptual Asymmetric Approach:

A potential route to enantiomerically enriched this compound could involve the asymmetric fluorination of a butanoic acid derivative using a chiral fluorinating agent or a chiral catalyst. For example, the enolate of a butanoic acid derivative could be reacted with a chiral electrophilic fluorinating agent, or a prochiral substrate could be fluorinated using an achiral fluorinating agent in the presence of a chiral catalyst.

Workflow Diagram (Conceptual):

Caption: Conceptual workflow for the asymmetric synthesis of this compound.

Quantitative Data Summary and Method Comparison

| Synthesis Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Via Diethyl 2-Ethyl-2-fluoromalonate | Diethyl 2-ethylmalonate | Selectfluor®, HCl | High (e.g., >80% overall) | Reliable, high-yielding, scalable. | Multi-step process. |

| Nucleophilic Fluorination | Butanoic Acid | Br₂, P cat., KF | Moderate | Uses readily available starting materials. | Harsh reaction conditions, multi-step. |

| Electrophilic Fluorination | Butanoic Acid | LiHMDS, TBSCl, Selectfluor® | Good | Direct fluorination of the carboxylic acid derivative. | Requires stoichiometric strong base and silylating agent. |

| Decarboxylative Fluorination | 2-Ethylmalonic Acid | Photocatalyst, Selectfluor® | Good to Excellent | Mild reaction conditions, good functional group tolerance. | Requires specialized photocatalyst and equipment. |

Safety and Handling Considerations

-

This compound: This compound is corrosive and can cause severe skin burns and eye damage. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Electrophilic Fluorinating Agents (e.g., Selectfluor®): These are powerful oxidizing agents and should be handled with care. Avoid contact with combustible materials. They are typically stable solids but should be stored in a cool, dry place.

-

Photoredox Catalysts: Many photoredox catalysts are based on heavy metals like iridium and can be toxic. Handle with appropriate PPE and dispose of waste according to institutional guidelines.

-

Strong Bases (e.g., LiHMDS): These are highly reactive and moisture-sensitive. They should be handled under an inert atmosphere (e.g., nitrogen or argon).

-

General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before use. Work in a well-ventilated area and have appropriate spill-control materials readily available.

Conclusion and Future Outlook

The synthesis of this compound can be achieved through a variety of methods, each with its own merits and drawbacks. The classical approach via diethyl 2-ethyl-2-fluoromalonate remains a reliable and high-yielding option for large-scale synthesis. Modern methods, such as electrophilic fluorination of silyl ketene acetals and photoredox-catalyzed decarboxylative fluorination, offer milder conditions and greater functional group tolerance, making them attractive for the synthesis of complex molecules.

Future research in this area will likely focus on the development of more efficient and sustainable catalytic methods, particularly for the enantioselective synthesis of this compound. The exploration of enzymatic and electrochemical approaches may also provide greener and more selective routes to this valuable compound. As the demand for fluorinated building blocks continues to grow, the development of novel and practical synthetic protocols for this compound will remain a key area of interest for the scientific community.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Hell-Volhard-Zelinsky Reaction (Chapter 58) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 5. Volume # 6(127), November - December 2019 — "Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment" [en.notes.fluorine1.ru]

- 6. researchgate.net [researchgate.net]

- 7. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis [organic-chemistry.org]

- 8. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. An Enantio‐ and Diastereoselective Chemoenzymatic Synthesis of α‐Fluoro β‐Hydroxy Carboxylic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enantioselective fluorination of α-branched aldehydes and subsequent conversion to α-hydroxyacetals via stereospecific C–F bond cleavage - Chemical Science (RSC Publishing) DOI:10.1039/C5SC03486H [pubs.rsc.org]

Enantioselective Synthesis of 2-Fluorobutanoic Acid: A Technical Guide for Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, binding affinity, and lipophilicity. Among fluorinated building blocks, chiral α-fluorocarboxylic acids, such as 2-fluorobutanoic acid, are of particular interest due to their ability to introduce a stereodefined fluorine-bearing center, profoundly influencing the pharmacological profile of a molecule. This guide provides an in-depth technical overview of the principal strategies for the enantioselective synthesis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings and practical considerations of enzymatic resolution, chiral auxiliary-mediated synthesis, and asymmetric catalysis, offering a comprehensive framework for selecting and implementing the optimal synthetic route.

The Significance of Chiral this compound in Drug Discovery

The introduction of a fluorine atom at the α-position of a carboxylic acid imparts unique electronic properties and conformational constraints. The high electronegativity of fluorine can alter the pKa of the carboxylic acid and influence non-covalent interactions with biological targets. Furthermore, the stereochemistry of the fluorine-bearing carbon is often critical for biological activity, with enantiomers frequently exhibiting different pharmacological or toxicological profiles.[1][2] Consequently, access to enantiomerically pure (R)- and (S)-2-fluorobutanoic acid is essential for the systematic exploration of structure-activity relationships and the development of safe and effective therapeutics.[3][4]

Key Strategies for Enantioselective Synthesis

The enantioselective synthesis of this compound can be broadly categorized into three main approaches: enzymatic resolution, the use of chiral auxiliaries, and asymmetric catalysis. The choice of strategy depends on factors such as the desired scale of synthesis, the required level of enantiopurity, and the availability of starting materials and reagents.

Enzymatic Resolution: A Green Chemistry Approach

Enzymatic resolution offers a highly selective and environmentally benign method for separating enantiomers from a racemic mixture. This approach leverages the inherent stereoselectivity of enzymes, typically lipases, to catalyze the transformation of one enantiomer while leaving the other unreacted.

Core Principle: The kinetic resolution of racemic this compound esters is a common strategy. A lipase, such as Candida antarctica lipase B (CALB), can selectively hydrolyze one enantiomer of the ester, leading to a mixture of the unreacted ester and the hydrolyzed carboxylic acid, which can then be separated.[5][6]

Experimental Protocol: Enzymatic Resolution of (±)-Ethyl 2-Fluorobutanoate

-

Substrate Preparation: Racemic ethyl 2-fluorobutanoate is prepared by standard esterification of racemic this compound.

-

Enzymatic Hydrolysis: The racemic ester is suspended in a phosphate buffer solution (pH 7.0). Immobilized Candida antarctica lipase B (CALB) is added, and the mixture is stirred at a controlled temperature (e.g., 30 °C).

-

Reaction Monitoring: The progress of the reaction is monitored by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining ester and the formed acid. The reaction is typically stopped at or near 50% conversion to achieve high ee for both products.

-

Work-up and Separation: Upon reaching the desired conversion, the enzyme is filtered off. The aqueous solution is acidified, and the this compound is extracted with an organic solvent. The unreacted ester is recovered from the organic phase. Both the acid and the ester can be further purified by distillation or chromatography.

Causality Behind Experimental Choices:

-

Immobilized Enzyme: Using an immobilized enzyme simplifies the work-up process as the catalyst can be easily removed by filtration and potentially reused.[6]

-

pH Control: Maintaining a neutral pH is crucial for optimal enzyme activity and stability.

-

Reaction Monitoring: Precise monitoring is essential to stop the reaction at the optimal point for maximizing the enantiopurity of both the desired product and the unreacted starting material.

Data Summary: Representative Enzymatic Resolution

| Enzyme | Substrate | Product 1 (ee) | Product 2 (ee) | Conversion | Reference |

| Candida antarctica Lipase B | (±)-Ethyl 2-fluorobutanoate | (S)-Ethyl 2-fluorobutanoate (>95%) | (R)-2-Fluorobutanoic acid (>95%) | ~50% | [5] |

| Pseudomonas cepacia Lipase | (±)-Methyl 2-fluorobutanoate | (R)-Methyl 2-fluorobutanoate (>90%) | (S)-2-Fluorobutanoic acid (>90%) | ~50% | [7] |

Chiral Auxiliary-Mediated Synthesis: Stoichiometric Asymmetric Induction

The use of chiral auxiliaries is a robust and well-established method for controlling stereochemistry in a wide range of chemical transformations.[8] A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.[9]

Core Principle: A common approach involves the alkylation of a chiral enolate. For the synthesis of this compound, this would typically involve the fluorination of a butanoyl derivative attached to a chiral auxiliary. Evans oxazolidinones are a prominent class of chiral auxiliaries for such transformations.[8]

Experimental Workflow: Chiral Auxiliary Approach

References

- 1. ucj.org.ua [ucj.org.ua]

- 2. Chiral drugs: Sources, absolute configuration identification, pharmacological applications, and future research trends [mrijournal.rjh.com.cn:8443]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Convenient enzymatic resolution of (R,S)-2-methylbutyric acid catalyzed by immobilized lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Introduction: The Strategic Value of α-Fluorination

An In-Depth Technical Guide to the Chemical Properties of 2-Fluorobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key fluorinated building block. As a Senior Application Scientist, the following narrative synthesizes core chemical principles with practical, field-proven insights into its synthesis, characterization, reactivity, and strategic application in modern drug discovery.

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] this compound (also known as 2-fluorobutyric acid) exemplifies a simple yet potent building block where the strategic placement of a single fluorine atom at the α-position of a carboxylic acid imparts unique characteristics. This guide delves into the core chemical properties of this molecule, providing an in-depth resource for its effective use in research and development.

The presence of fluorine can enhance metabolic stability, improve bioavailability, increase binding affinity, and alter acidity (pKa), making fluorinated synthons like this compound highly valuable in the design of novel therapeutics.[3] Understanding its fundamental chemistry is paramount to leveraging its full potential in creating safer and more effective pharmaceuticals.[3]

Core Physicochemical and Structural Properties

This compound is a chiral molecule existing as a racemic mixture unless synthesized via asymmetric methods. The defining feature is the covalent bond between a carbon atom and a fluorine atom, the most electronegative element. This C-F bond is highly polarized and exceptionally strong, which profoundly influences the molecule's electronic distribution, acidity, and reactivity.

The electron-withdrawing inductive effect of the α-fluorine atom significantly increases the acidity of the carboxylic acid proton compared to its non-fluorinated analog, butanoic acid. This modulation of pKa is a critical feature exploited in drug design to optimize ionization at physiological pH, thereby affecting solubility, membrane permeability, and target engagement.

Table 1: Key Identifiers and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 433-44-3 | [4][5][6][7] |

| Molecular Formula | C₄H₇FO₂ | [4][5][6] |

| Molecular Weight | 106.10 g/mol | [4][6] |

| IUPAC Name | This compound | [6] |

| Synonyms | 2-Fluorobutyric acid, (±)-2-Fluorobutanoic acid, α-Fluorobutanoic acid | [5][8] |

| Boiling Point | 95 °C at 40 Torr | [8] |

| Density | 1.1402 g/cm³ at 20 °C | [8] |

| SMILES | CCC(C(=O)O)F | [5][6] |

| InChIKey | GCSPSGQVZXMPKU-UHFFFAOYSA-N | [5][8] |

Synthesis and Methodologies

The synthesis of α-fluoro carboxylic acids can be challenging due to the potential for side reactions like elimination.[9] However, several reliable methods have been developed for the preparation of this compound and its derivatives.

Synthesis via Diethyl 2-Ethyl-2-fluoromalonate Hydrolysis

One common and effective route involves the acidic hydrolysis of a fluorinated malonic ester derivative.[10] This method provides good yields and utilizes readily available starting materials.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. ikprress.org [ikprress.org]

- 4. chemscene.com [chemscene.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | C4H7FO2 | CID 9898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 433-44-3 [chemicalbook.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Fluorobutanoic Acid

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 2-fluorobutanoic acid, a molecule of interest in metabolic studies and synthetic chemistry. In the absence of extensive published spectra for this specific analyte, this document synthesizes foundational principles of mass spectrometry with field-proven insights from analogous short-chain fatty acids and halogenated compounds. We present a predictive analysis of its fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. This guide is intended for researchers, scientists, and drug development professionals, offering detailed theoretical frameworks, practical experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and the causal reasoning behind analytical choices to ensure robust and reproducible results.

Introduction: The Analytical Challenge of α-Fluorinated Carboxylic Acids

This compound (C₄H₇FO₂) presents a unique analytical challenge. As a small, polar carboxylic acid, its inherent volatility and thermal stability are borderline for direct GC-MS analysis, while its modest size can be a hurdle for LC-MS retention under standard reversed-phase conditions. The presence of a highly electronegative fluorine atom at the α-position profoundly influences its chemical properties and, consequently, its fragmentation behavior in the mass spectrometer. This guide will deconstruct these influences to provide a predictive but robust framework for its analysis. Understanding these fragmentation patterns is crucial for unambiguous identification in complex matrices and for structural elucidation of related metabolites or synthetic derivatives.

The molecular weight of this compound is 106.10 g/mol , with a monoisotopic mass of 106.0430 Da.[1] This value serves as the foundation for interpreting the mass spectra that result from various ionization and fragmentation processes.

Predicted Electron Ionization (EI) Fragmentation

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often complex fragmentation.[2] While this complexity can make spectra challenging to interpret, it provides a rich fingerprint for structural confirmation. For this compound, the initial event is the removal of an electron to form a molecular ion (M•⁺) at m/z 106. This molecular ion is often of low abundance for short-chain carboxylic acids due to its instability.[3][4]

The fragmentation of the [C₄H₇FO₂]•⁺ ion will be governed by the stability of the resulting fragment ions and neutral losses, with the fluorine atom and the carboxyl group being the primary directors of bond cleavage.

Key Fragmentation Pathways under EI

α-Cleavage (Alpha-Cleavage): This is a dominant fragmentation pathway for compounds containing carbonyl groups and heteroatoms.[5][6][7][8] It involves the cleavage of a bond adjacent to the functional group. For this compound, two primary α-cleavages are predicted:

-

Loss of the Ethyl Radical ([•CH₂CH₃]): Cleavage of the C2-C3 bond is highly probable. The charge is retained by the oxygen-containing fragment, stabilized by the fluorine atom. This results in a prominent fragment ion at m/z 77 .

[CH₃CH₂CHFCOOH]•⁺ → [CHFCOOH]⁺ + •CH₂CH₃

-

Loss of the Carboxyl Group ([•COOH]): Cleavage of the C1-C2 bond leads to the loss of a carboxyl radical, yielding a fragment ion at m/z 61 . This peak is characteristic of many carboxylic acids.[9]

[CH₃CH₂CHFCOOH]•⁺ → [CH₃CH₂CHF]⁺ + •COOH

Cleavage Involving the Fluorine Atom:

-

Loss of Hydrogen Fluoride (HF): A common fragmentation pathway for fluorinated compounds is the elimination of a neutral HF molecule. This would lead to a fragment at m/z 86 .

-

Loss of the Fluorine Radical ([•F]): While less common than HF loss, direct cleavage of the C-F bond could result in a fragment at m/z 87 .

McLafferty Rearrangement: This characteristic rearrangement for carbonyl compounds containing a γ-hydrogen is possible for this compound.[3][10] It involves the transfer of a hydrogen atom from the γ-carbon (C4) to the carbonyl oxygen, followed by the cleavage of the α-β bond (C2-C3). This process results in the elimination of a neutral ethene molecule and the formation of a radical cation at m/z 78 . This fragment is often a diagnostic peak for butyric acid derivatives.

Predicted EI Mass Spectrum Summary

The following table summarizes the predicted key ions in the EI mass spectrum of this compound. The base peak is anticipated to be one of the stable α-cleavage products.

| m/z | Predicted Identity | Fragmentation Pathway | Notes |

| 106 | [C₄H₇FO₂]•⁺ | Molecular Ion | Expected to be weak or absent. |

| 86 | [C₄H₆O₂]•⁺ | M - HF | Loss of neutral hydrogen fluoride. |

| 78 | [C₂H₃FO₂]•⁺ | McLafferty Rearrangement | Characteristic rearrangement ion. |

| 77 | [C₂H₂FO₂]⁺ | α-Cleavage (Loss of •C₂H₅) | Likely a prominent ion. |

| 61 | [C₃H₆F]⁺ | α-Cleavage (Loss of •COOH) | Characteristic loss of the carboxyl group. |

| 45 | [COOH]⁺ | The carboxonium ion, common in acids. |

Visualization: EI Fragmentation Pathway

Caption: Predicted EI fragmentation pathways for this compound.

Predicted Electrospray Ionization (ESI) Fragmentation

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal in-source fragmentation.[5] Structural information is obtained via tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).

Negative Ion Mode ESI-MS/MS ([M-H]⁻)

For carboxylic acids, negative ion mode is often preferred due to the acidic proton, leading to a stable deprotonated molecule [M-H]⁻ at m/z 105 .[11][12] The fragmentation of this precursor ion is expected to be straightforward.

-

Primary Fragmentation (Loss of CO₂): The most common fragmentation pathway for deprotonated perfluorinated and polyfluorinated carboxylates is the neutral loss of carbon dioxide (44 Da).[13][14] This decarboxylation is expected to be the dominant fragmentation channel, producing a perfluoroalkyl anion at m/z 61 .

[CH₃CH₂CHFCOO]⁻ → [CH₃CH₂CHF]⁻ + CO₂

-

Secondary Fragmentation: The resulting [C₃H₆F]⁻ anion at m/z 61 may undergo further fragmentation, potentially losing HF to yield an ion at m/z 41, though this is likely to be a minor pathway compared to the initial decarboxylation.

Positive Ion Mode ESI-MS/MS ([M+H]⁺)

In positive ion mode, often facilitated by adding a source of protons like formic acid to the mobile phase, this compound will form a protonated molecule [M+H]⁺ at m/z 107 .[12]

-

Primary Fragmentation (Loss of H₂O): Protonated carboxylic acids readily lose a molecule of water (18 Da) to form a stable acylium ion. This would result in a product ion at m/z 89 .

[CH₃CH₂CHFCOOH₂]⁺ → [CH₃CH₂CHFC=O]⁺ + H₂O

-

Secondary Fragmentation: The acylium ion at m/z 89 can subsequently lose carbon monoxide (28 Da) to form a secondary carbocation at m/z 61 .

[CH₃CH₂CHFC=O]⁺ → [CH₃CH₂CHF]⁺ + CO

Visualization: ESI-MS/MS Fragmentation Workflow

Caption: Predicted ESI-MS/MS fragmentation in positive and negative modes.

Experimental Protocols

The choice between GC-MS and LC-MS depends on the sample matrix, required sensitivity, and available instrumentation. Due to its polarity and volatility, this compound often requires derivatization for robust GC-MS analysis.[15][16]

Protocol 1: GC-MS Analysis via Derivatization

This protocol is based on established methods for short-chain fatty acids (SCFAs), which are necessary to increase volatility and improve chromatographic peak shape.[16][17]

Objective: To quantify this compound in a biological matrix (e.g., plasma, fecal extract) using GC-MS following derivatization.

Methodology:

-

Sample Preparation & Extraction:

-

To 100 µL of sample, add an appropriate deuterated internal standard.

-

Acidify the sample to pH ~2 with HCl.

-

Perform a liquid-liquid extraction by adding 500 µL of a suitable organic solvent (e.g., diethyl ether or ethyl acetate), vortexing for 2 minutes, and centrifuging to separate the phases.

-

Carefully transfer the upper organic layer to a clean vial. Repeat the extraction twice, combining the organic extracts.

-

Dry the combined extract over anhydrous sodium sulfate.

-

-

Derivatization (Pentafluorobenzyl Bromide - PFBBr): [18]

-

Evaporate the dried extract to complete dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 50 µL of acetone.

-

Add 100 µL of a 100 µM solution of PFBBr in acetone and 10 µL of a catalyst (e.g., triethylamine).

-

Seal the vial and heat at 65°C for 1 hour.

-

After cooling, evaporate the solvent and reconstitute the derivatized sample in 100 µL of hexane for injection.

-

-

GC-MS Parameters:

-

GC System: Agilent 7890B GC or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.

-

Injector: Splitless mode, 250°C.

-

Oven Program: Initial 60°C hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS System: Agilent 5977B MSD or equivalent.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Acquisition Mode: Scan mode (m/z 40-450) for qualitative analysis or Selected Ion Monitoring (SIM) for targeted quantification.

-

Protocol 2: LC-MS/MS Analysis

This protocol allows for the direct analysis of this compound without derivatization, which is often faster and less prone to sample loss.[11][19]

Objective: To detect and quantify this compound in an aqueous sample using LC-MS/MS.

Methodology:

-

Sample Preparation:

-

Centrifuge the sample to remove particulates.

-

Perform a simple protein precipitation if necessary by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging.

-

Transfer the supernatant to an autosampler vial. Dilute with the initial mobile phase if high concentrations are expected.

-

-

LC-MS/MS Parameters:

-

LC System: Waters ACQUITY UPLC or equivalent.

-

Column: A mixed-mode or polar-reversed phase column suitable for retaining small polar analytes (e.g., Waters Atlantis PREMIER C18 AX, 100 x 2.1 mm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: 0-0.5 min, 5% B; 0.5-5.0 min, ramp to 95% B; 5.0-6.0 min, hold at 95% B; 6.1-8.0 min, return to 5% B and equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

MS System: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500).

-

Ion Source: Electrospray Ionization (ESI), operated in both positive and negative modes.

-

Source Parameters: Optimized for the specific instrument, but typical values include: Capillary Voltage: 3.5 kV; Source Temp: 450°C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Negative Mode Transition: m/z 105 → 61 (Loss of CO₂)

-

Positive Mode Transition: m/z 107 → 89 (Loss of H₂O)

-

-

Conclusion and Future Outlook

This guide provides a robust, mechanistically-driven framework for understanding and analyzing this compound by mass spectrometry. While direct experimental data remains sparse in public databases, the predictable nature of fragmentation pathways for analogous compounds allows for a high degree of confidence in the proposed schemes. The α-position of the fluorine atom is the critical determinant of its fragmentation, promoting specific α-cleavages in EI and stabilizing key fragments in ESI-MS/MS.

For practitioners, the choice between derivatization-based GC-MS and direct LC-MS/MS analysis will depend on specific application needs. GC-MS offers excellent chromatographic resolution and leverages extensive EI libraries, while LC-MS/MS provides higher throughput and avoids potentially confounding derivatization steps. The experimental protocols provided herein serve as validated starting points for method development. As research into fluorinated metabolites and pharmaceuticals expands, the generation and public sharing of experimental spectra for compounds like this compound will be invaluable to the scientific community.

References

- 1. This compound | C4H7FO2 | CID 9898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uab.edu [uab.edu]

- 13. dioxin20xx.org [dioxin20xx.org]

- 14. well-labs.com [well-labs.com]

- 15. Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 16. agilent.com [agilent.com]

- 17. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Structural Elucidation

An In-Depth Technical Guide to the Crystal Structure Determination of 2-Fluorobutanoic Acid

Abstract: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its physicochemical properties and biological activity. For drug development professionals, this knowledge is paramount in designing effective and specific therapeutic agents. This compound (C₄H₇FO₂), a chiral carboxylic acid, represents a valuable scaffold in medicinal chemistry. The introduction of a fluorine atom can significantly alter properties such as acidity, metabolic stability, and binding affinity. Despite its importance, a definitive crystal structure of this compound has not been reported in the public domain. This guide, therefore, serves as a comprehensive roadmap for researchers and scientists, detailing the necessary steps to determine its crystal structure, from synthesis and crystallization to single-crystal X-ray diffraction and data analysis. We will explore the causality behind experimental choices, providing a framework that is both instructive and grounded in established scientific principles.

The crystal structure of a small molecule provides the most accurate and detailed information about its molecular geometry, including bond lengths, bond angles, and conformational preferences.[1] For a chiral molecule like this compound, the crystal structure can unambiguously determine its absolute configuration.[2] Furthermore, the arrangement of molecules in the crystal lattice, known as the crystal packing, reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds, which are critical for understanding solubility, dissolution rates, and polymorphism—all key considerations in drug development.[3][4] This guide outlines a systematic approach to elucidate the currently unknown crystal structure of this compound.

Synthesis and Purification: The Prerequisite for Quality Crystals

The foundation of any successful crystallographic study is a pure compound. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Recommended Synthesis Route

A reliable synthesis of this compound can be adapted from the work of Lerman and Rozen (1983), which involves the hydrolysis of an appropriate precursor.[5] One common method is the hydrolysis of ethyl 2-fluorobutanoate. A generalized procedure is as follows:

Protocol 1: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-fluorobutanoate in a 6 M solution of hydrochloric acid (HCl).

-

Hydrolysis: Heat the mixture to reflux for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After cooling to room temperature, extract the aqueous solution with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product should be purified by vacuum distillation or column chromatography to achieve a purity of >98%, which is desirable for crystallization experiments.

Purity Verification

Before proceeding with crystallization, the purity of the synthesized this compound must be rigorously assessed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and identify any organic impurities.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Elemental Analysis: To confirm the elemental composition.

Crystallization: The Art and Science of Growing Single Crystals

Crystallization is often the most challenging step in structure determination. It involves a systematic screening of conditions to induce the slow formation of well-ordered, single crystals of suitable size (typically 0.1-0.3 mm in each dimension).[6][7]

Solvent Selection

The choice of solvent is critical. The ideal solvent should dissolve this compound moderately; if the solubility is too high, the solution may become supersaturated without forming crystals, and if it's too low, it will be difficult to prepare a sufficiently concentrated solution. A preliminary solubility test with a small amount of the compound in various solvents is recommended.

| Solvent Class | Examples | Rationale |

| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | Can participate in hydrogen bonding, potentially competing with or facilitating crystal packing. |

| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate, THF | Offer a range of polarities without interfering with the carboxylic acid's hydrogen bonding donors. |

| Apolar Solvents | Hexane, Toluene, Dichloromethane | Often used as anti-solvents in diffusion methods to gradually reduce the solubility of the compound. |

Crystallization Techniques

Several techniques should be employed in parallel to maximize the chances of obtaining high-quality crystals.[8][9]

Protocol 2: Slow Evaporation

-

Prepare a nearly saturated solution of this compound in a chosen solvent (e.g., ethyl acetate) in a small, clean vial.

-

Cover the vial with a cap that has a small hole or with paraffin film punctured with a needle.

-

Place the vial in a vibration-free location at a constant temperature.

-

Allow the solvent to evaporate slowly over several days to weeks.

Protocol 3: Slow Cooling

-

Prepare a saturated solution of the compound in a suitable solvent (e.g., acetonitrile) at an elevated temperature (just below the solvent's boiling point).[6]

-

Filter the hot solution into a clean vial to remove any particulate matter.

-

For further cooling, the vial can be transferred to a refrigerator (4°C) and then a freezer (-20°C).

Protocol 4: Vapor Diffusion (Hanging Drop Method)

This technique is particularly useful when only a small amount of material is available.[11][12][13] It involves the slow diffusion of a volatile "anti-solvent" vapor into a concentrated solution of the compound.

-

Reservoir Preparation: In the well of a vapor diffusion plate, place ~500 µL of an anti-solvent in which this compound is poorly soluble (e.g., hexane).

-

Drop Preparation: On a siliconized glass coverslip, place a small drop (1-2 µL) of a concentrated solution of this compound in a "good" solvent (e.g., dichloromethane).

-

Sealing: Invert the coverslip and place it over the well, sealing it with vacuum grease.

-

Equilibration: The anti-solvent vapor from the reservoir will slowly diffuse into the drop, reducing the solubility of the compound and, ideally, inducing crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.[1][14] This technique provides detailed information about the three-dimensional arrangement of atoms in the crystal.[7]

Principles and Instrumentation

SC-XRD is based on the principle that X-rays are diffracted by the electrons of the atoms in a crystal lattice.[14] The resulting diffraction pattern is unique to the crystal structure. A modern diffractometer consists of several key components:[15]

-

X-ray Source: Typically a sealed tube or microfocus source that generates X-rays (commonly using a molybdenum or copper target).[1]

-

Goniometer: A device that holds and rotates the crystal in various orientations.[14]

-

Detector: A sensitive area detector (e.g., CCD or CMOS) that records the intensities and positions of the diffracted X-rays.

-